molecular formula C9H10N2O3S B14808596 4-Cyclopropoxy-2-(methylthio)-6-nitropyridine

4-Cyclopropoxy-2-(methylthio)-6-nitropyridine

Cat. No.: B14808596
M. Wt: 226.25 g/mol
InChI Key: PHPAAMXZWACLOT-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-(methylthio)-6-nitropyridine is a chemical compound with the molecular formula C9H10N2O3S It is a member of the pyridine family, characterized by the presence of a cyclopropoxy group, a methylthio group, and a nitro group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-(methylthio)-6-nitropyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Cyclopropoxylation: The cyclopropoxy group is introduced via a nucleophilic substitution reaction, where a suitable cyclopropylating agent reacts with the pyridine derivative.

    Methylthiolation: The methylthio group is incorporated through a thiolation reaction, often using methylthiolating agents like methylthiol or dimethyl disulfide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Large-scale production typically employs continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-(methylthio)-6-nitropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The cyclopropoxy and methylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-Cyclopropoxy-2-(methylthio)-6-nitropyridine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-(methylthio)-6-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. The cyclopropoxy and methylthio groups contribute to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropoxy-2-(methylthio)benzonitrile: Similar in structure but with a benzonitrile group instead of a nitropyridine.

    4-Cyclopropoxy-2-isopropoxy-3-(methylthio)pyridine: Contains an additional isopropoxy group, altering its chemical properties.

Uniqueness

4-Cyclopropoxy-2-(methylthio)-6-nitropyridine is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

4-cyclopropyloxy-2-methylsulfanyl-6-nitropyridine

InChI

InChI=1S/C9H10N2O3S/c1-15-9-5-7(14-6-2-3-6)4-8(10-9)11(12)13/h4-6H,2-3H2,1H3

InChI Key

PHPAAMXZWACLOT-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=N1)[N+](=O)[O-])OC2CC2

Origin of Product

United States

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